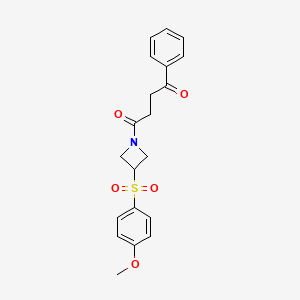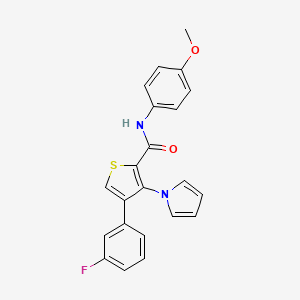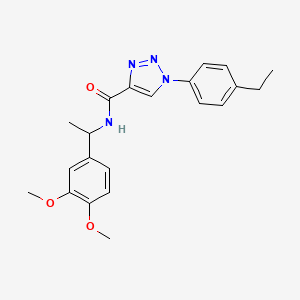
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione" is a structurally complex molecule that appears to be related to a class of azetidinone derivatives. These derivatives have been studied for various biochemical and pharmacological properties, including their potential as antitumor agents and antimicrobial activities. The azetidinone core is a significant structural motif in medicinal chemistry due to its presence in β-lactam antibiotics and its ability to mimic the peptide bond in biological systems .
Synthesis Analysis
The synthesis of azetidinone derivatives often involves the formation of the four-membered β-lactam ring, which is a key feature of these compounds. For instance, the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones, which are structurally related to the compound , has been achieved through various synthetic routes that explore the structure-activity relationships of these molecules . Similarly, the synthesis of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives from cis-1-(2, 4-dimethoxybenzyl)-4-methoxycarbonyl-3-phthalimido-2-azetidinone demonstrates the chemical modification of azetidinone scaffolds to enhance antimicrobial activity . These synthetic approaches provide insights into the possible synthetic routes that could be employed for the compound .
Molecular Structure Analysis
The molecular structure of azetidinone derivatives is crucial for their biological activity. X-ray crystallography studies have been used to determine the solid-state structure of these compounds, revealing important conformational aspects such as the torsional angle between phenyl rings and the stereochemistry of substituents, which are essential for their antiproliferative activity . The trans configuration between certain substituents has been found to be generally optimal for activity . These findings suggest that the molecular structure of "this compound" would also be critical for its potential biological effects.
Chemical Reactions Analysis
Azetidinone derivatives undergo various chemical reactions that are pivotal for their biological functions. For example, the conversion of azetidinone derivatives derived from penicillin G into 3-hydroxycephems using bimetal redox couples highlights the reactivity of the azetidinone ring and its susceptibility to ring transformations . The formation of β-lactams from acyl iminium salts in cycloaddition reactions further illustrates the chemical versatility of these compounds . These reactions are indicative of the types of chemical transformations that the compound may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives, such as solubility, crystallinity, and stability, are influenced by their molecular structure. The synthesis of these compounds often yields crystalline forms, which can be characterized by their melting points and X-ray diffraction patterns . The presence of different substituents can significantly affect these properties, as seen in the synthesis of various sulfonic acid derivatives of azetidinones . The physical and chemical properties of "this compound" would likely be influenced by its sulfonyl and phenyl substituents, as well as the methoxy groups present in its structure.
Scientific Research Applications
Synthesis and Structural Insights
Synthesis of Substituted Azetidinones : Research has shown the synthesis of azetidinone derivatives, highlighting the importance of the azetidinone scaffold in biological and pharmacological applications. Sulfonyl rings and their derivatives, such as those found in the compound you're interested in, represent a significant class of heterocyclic motifs with medicinal and pharmaceutical relevance. These compounds have been synthesized through various condensation reactions, emphasizing the versatility of azetidinones in chemical synthesis (Jagannadham et al., 2019).
Stereo-selective Synthesis : The stereo-selective synthesis of azetidin-2-ones demonstrates the capability to control the spatial arrangement of atoms in these compounds, which is crucial for their biological activity. The use of specific synthons for the synthesis of C-3-alkyl/aryl azetidin-2-ones, known for their cholesterol absorption inhibitor activity, underscores the significance of precise chemical manipulation in developing therapeutic agents (Tiwari et al., 2006).
Biochemical and Pharmacological Applications
Inhibition of Human Heart Chymase : Research into substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives has demonstrated their potential as novel nonpeptide inhibitors of human heart chymase. These compounds show how modifications to the sulfonyl moiety can significantly enhance biological activity, providing insights into the design of new therapeutic agents (Niwata et al., 1997).
Antitumor Activity : The structural and functional investigation of 3-phenoxy-1,4-diarylazetidin-2-ones has revealed potent antiproliferative compounds targeting tubulin. These findings illustrate the therapeutic potential of azetidinone derivatives in cancer treatment, highlighting the importance of the chemical structure in determining biological activity (Greene et al., 2016).
Mechanism of Action
Target of Action
Related compounds such as azetidin-2-ones have been shown to target transpeptidase enzymes, which are required for bacterial cell-wall synthesis .
Mode of Action
It’s worth noting that azetidin-2-ones, which share a similar core structure, work by targeting the transpeptidase enzymes (penicillin-binding proteins), which are essential for bacterial cell-wall synthesis .
Biochemical Pathways
Related compounds such as azetidin-2-ones have been shown to disrupt bacterial cell-wall synthesis by inhibiting the action of transpeptidase enzymes .
Pharmacokinetics
The physicochemical properties of related compounds have been studied with a focus on understanding cns exposure and undesired off-target pharmacology such as herg interactions .
Result of Action
Related compounds such as azetidin-2-ones have been shown to have antimitotic effects and act as selective estrogen-receptor modulators (serms) in breast-cancer cell lines .
Action Environment
The broad application of suzuki–miyaura (sm) coupling, a related process, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Future Directions
properties
IUPAC Name |
1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-26-16-7-9-17(10-8-16)27(24,25)18-13-21(14-18)20(23)12-11-19(22)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENLNNSIKIHZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3012409.png)
![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3012413.png)

![(1S,6R,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B3012417.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B3012418.png)


![2-[[5-[(4-Bromophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3012422.png)
![Methyl 4-[[2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3012423.png)
![4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3012424.png)



![N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3012432.png)